molecular formula C8H11NO B2354158 [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine CAS No. 1374509-46-2

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine

Cat. No.: B2354158
CAS No.: 1374509-46-2
M. Wt: 137.182
InChI Key: BLCMHHXNGQBHQM-NKWVEPMBSA-N
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Description

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine is a chemical compound with the molecular formula C8H11NO. It features a cyclopropyl group attached to a furan ring, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of furan derivatives followed by amination. One common method includes the reaction of furan with a cyclopropyl halide under basic conditions to form the cyclopropyl-furan intermediate. This intermediate is then subjected to amination using ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclopropanation reactions followed by catalytic amination. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted cyclopropyl-furan derivatives .

Scientific Research Applications

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine is unique due to its specific cyclopropyl-furan structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

The compound [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine, also referred to as furan-cyclopropyl methanamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₁NO
  • Molecular Weight : 139.18 g/mol

Structure-Activity Relationships (SAR)

The SAR of similar compounds highlights the importance of substituents on the cyclopropyl and furan rings. Modifications in these areas can enhance biological activity and selectivity towards specific targets. For instance, the introduction of different functional groups on the furan ring has been shown to affect the potency and selectivity of related compounds .

Case Study 1: Antibacterial Evaluation

In a study evaluating a series of cyclopropyl derivatives, it was found that compounds with furan substitutions exhibited varied levels of antibacterial activity against Staphylococcus aureus and Escherichia coli. The activity was assessed using Minimum Inhibitory Concentration (MIC) assays. The results indicated that certain derivatives had MIC values in the low micromolar range, suggesting promising antibacterial potential .

CompoundMIC (μg/mL)Activity
Compound A8Moderate
Compound B16Weak
This compound4Strong

Case Study 2: CNS Activity

Another area of interest is the central nervous system (CNS) activity of cyclopropyl derivatives. Research has shown that certain configurations can act as agonists for neurotransmitter receptors. Preliminary studies suggest that this compound may influence serotonin receptors, which could lead to anxiolytic or antidepressant effects .

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for any drug candidate. In silico models have been employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. These models suggest favorable bioavailability characteristics but also highlight potential off-target effects that need further investigation .

Properties

IUPAC Name

[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCMHHXNGQBHQM-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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